N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide
CAS No.:
Cat. No.: VC16406143
Molecular Formula: C19H22ClNO4S
Molecular Weight: 395.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22ClNO4S |
|---|---|
| Molecular Weight | 395.9 g/mol |
| IUPAC Name | N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C19H22ClNO4S/c1-13(2)19(22)21(16-9-10-26(23,24)12-16)11-17-7-8-18(25-17)14-3-5-15(20)6-4-14/h3-8,13,16H,9-12H2,1-2H3 |
| Standard InChI Key | LMRXUVHDVAMLQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Introduction
The compound N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a synthetic organic molecule characterized by its complex structure and potential applications in medicinal chemistry. This article provides a detailed examination of its chemical properties, synthesis, structural features, and potential biological relevance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate heterocyclic chemistry and functional group modifications. Below is a generalized pathway:
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Preparation of the Furan Derivative:
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The furan ring substituted with a 4-chlorophenyl group can be synthesized via electrophilic substitution or palladium-catalyzed cross-coupling reactions.
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Formation of the Sulfone Moiety:
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The tetrahydrothiophene ring is oxidized to the sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Amide Bond Formation:
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The final step involves coupling the sulfone derivative with the furan compound using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
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Structural Features
The molecular structure of this compound is defined by several notable features:
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Furan Ring: A five-membered aromatic heterocycle containing one oxygen atom, contributing to the molecule's electron density and aromaticity.
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Chlorophenyl Substitution: Enhances hydrophobicity and may influence binding interactions in biological systems.
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Sulfone Group: Provides polarity and potential hydrogen bonding sites.
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Amide Functional Group: A key pharmacophore often associated with bioactivity due to its ability to form hydrogen bonds.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts for protons (H) and carbons (C). |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detects functional groups through characteristic absorption bands. |
| X-ray Crystallography | Determines three-dimensional molecular geometry. |
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